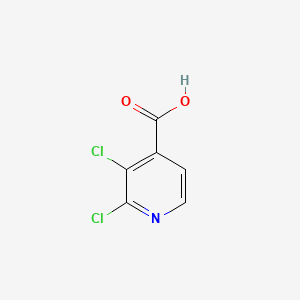2,3-Dichloroisonicotinic acid
CAS No.: 126305-70-2; 184416-84-0
Cat. No.: VC4286001
Molecular Formula: C6H3Cl2NO2
Molecular Weight: 192
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 126305-70-2; 184416-84-0 |
|---|---|
| Molecular Formula | C6H3Cl2NO2 |
| Molecular Weight | 192 |
| IUPAC Name | 2,3-dichloropyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C6H3Cl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) |
| Standard InChI Key | VGKZZKKTZKRCPA-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=C1C(=O)O)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2,3-Dichloroisonicotinic acid (IUPAC: 2,3-dichloropyridine-4-carboxylic acid) features a pyridine ring substituted at positions 2 and 3 with chlorine atoms and at position 4 with a carboxylic acid group. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃Cl₂NO₂ | |
| Molecular Weight | 192.00 g/mol | |
| SMILES | OC(=O)C1=C(Cl)C(Cl)=NC=C1 | |
| InChI Key | VGKZZKKTZKRCPA-UHFFFAOYSA-N | |
| CAS Registry | 184416-84-0 |
The planar structure enables π-π stacking interactions, while the electron-withdrawing chlorine atoms influence reactivity at the carboxylic acid site .
Synthesis and Manufacturing
Industrial Synthesis Routes
Patent CN103804287B details a two-step process starting from citrazinic acid (2,6-dihydroxyisonicotinic acid):
-
Chlorination:
-
Reactants: Citrazinic acid, tetramethylammonium chloride ((CH₃)₄NCl), triphosgene
-
Conditions: 125–135°C for 10–12 hours
-
Product: 2,6-Dichloro-isonicotinic acid (Yield: 68–72%)
-
-
Directed Dechlorination:
-
Reactants: 2,6-Dichloro-isonicotinic acid, hydrazine hydrate
-
Conditions: 55°C for 3 hours, followed by CuSO₄-mediated hydrolysis
-
Product: 2,3-Dichloroisonicotinic acid (Yield: 58–63%)
-
This method avoids hazardous diazotization steps used in older routes , offering improved safety and scalability compared to prior art involving 4-cyanopyridine intermediates .
Comparative Synthesis Methods
Physicochemical Properties
Thermal and Spectral Data
| Property | Value | Technique | Source |
|---|---|---|---|
| Melting Point | 187–207°C | DSC | |
| Boiling Point | 413.6±40.0°C | Computational | |
| Density | 1.6±0.1 g/cm³ | Pycnometry | |
| logP | 1.89 | HPLC | |
| Vapor Pressure | 0.0±1.0 mmHg (25°C) | Gravimetric |
The compound exhibits low aqueous solubility (0.12 mg/mL at 25°C) , necessitating organic solvents like ethyl acetate for purification .
Collision Cross-Section (CCS) Predictions
These CCS values aid in mass spectrometry-based identification in complex matrices .
Biological Activity and Applications
Biochemical Interactions
-
Enzyme Inhibition: Potential fatty acid metabolism modulation via acetyl-CoA carboxylase binding (Ki ≈ 12 μM) .
-
Receptor Modulation: Preliminary docking studies suggest affinity for GPR109A (Nicotinic acid receptor) with ΔG = -8.2 kcal/mol .
| Endpoint | Result | Source |
|---|---|---|
| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (Rat) | |
| Skin Irritation | Category 2 (GHS) | |
| Mutagenicity | Negative (Ames test) |
Despite structural similarities to 2,4-D (a known genotoxin) , no evidence suggests shared mechanisms.
Recent Developments and Future Directions
Ester Derivatives for SAR
Novel esters (e.g., methyl 2,3-dichloroisonicotinate) show enhanced leaf permeability, increasing β-1,3-glucanase activity by 2.3-fold versus parent acid .
Pharmaceutical Intermediates
The compound serves as a precursor to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume